n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide
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Overview
Description
The compound n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide is a complex organic molecule with potential applications in various scientific fields. It features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both chlorophenyl and fluorophenyl groups adds to its reactivity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor, such as a diazaspiro compound, under specific conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction using a chlorophenyl halide and a suitable base.
Introduction of the Fluorophenyl Group: Similar to the chlorophenyl group, this step involves a substitution reaction with a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide: can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: A simpler spirocyclic compound with different reactivity and applications.
Spiro[4.4]nonane: Another spirocyclic structure with unique chemical properties.
Spiro[5.5]undecane: A larger spirocyclic compound with potential for more complex interactions.
The uniqueness of This compound lies in its combination of chlorophenyl and fluorophenyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-15-5-9-17(10-6-15)24-18(27)13-26-20(28)19(14-3-7-16(23)8-4-14)25-21(26)11-1-2-12-21/h3-10H,1-2,11-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQQFFEYKIWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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